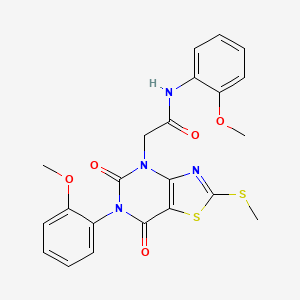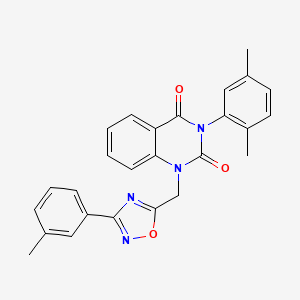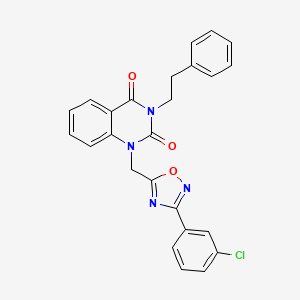![molecular formula C14H12FN5O2S B11202183 4-amino-2-[(2-fluorophenyl)amino]-N-(3-methyl-1,2-oxazol-5-yl)-1,3-thiazole-5-carboxamide](/img/structure/B11202183.png)
4-amino-2-[(2-fluorophenyl)amino]-N-(3-methyl-1,2-oxazol-5-yl)-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-2-[(2-fluorophenyl)amino]-N-(3-methyl-1,2-oxazol-5-yl)-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-[(2-fluorophenyl)amino]-N-(3-methyl-1,2-oxazol-5-yl)-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under basic conditions.
Introduction of the Fluorophenyl Group: The 2-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 2-fluoroaniline.
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amidoximes.
Coupling Reactions: The final coupling of the synthesized intermediates can be achieved using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and thiazole groups.
Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced forms of the carboxamide group.
Substitution: Substituted derivatives with different functional groups replacing the fluorophenyl group.
Scientific Research Applications
4-amino-2-[(2-fluorophenyl)amino]-N-(3-methyl-1,2-oxazol-5-yl)-1,3-thiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Pharmaceutical Research: The compound is explored for its antimicrobial and antiviral properties, making it a candidate for new drug development.
Biological Studies: It is used in studies to understand the interaction of thiazole derivatives with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-amino-2-[(2-fluorophenyl)amino]-N-(3-methyl-1,2-oxazol-5-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways involved in cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
2-amino-4-fluorophenol: Known for its use in the synthesis of benzoxazoles and benzoxazines.
3H-1,2,4-Triazol-3-one, 2-(5-amino-4-chloro-2-fluorophenyl)-4-(difluoromethyl)-5-methyl-: A compound with similar structural features.
Uniqueness
4-amino-2-[(2-fluorophenyl)amino]-N-(3-methyl-1,2-oxazol-5-yl)-1,3-thiazole-5-carboxamide is unique due to its combination of thiazole, oxazole, and fluorophenyl groups, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for diverse scientific research applications.
Properties
Molecular Formula |
C14H12FN5O2S |
|---|---|
Molecular Weight |
333.34 g/mol |
IUPAC Name |
4-amino-2-(2-fluoroanilino)-N-(3-methyl-1,2-oxazol-5-yl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C14H12FN5O2S/c1-7-6-10(22-20-7)18-13(21)11-12(16)19-14(23-11)17-9-5-3-2-4-8(9)15/h2-6H,16H2,1H3,(H,17,19)(H,18,21) |
InChI Key |
NCGSUQSACMDBCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)C2=C(N=C(S2)NC3=CC=CC=C3F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-fluoro-2-methylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B11202104.png)

![N-(3-fluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B11202119.png)

![4-(morpholin-4-ylsulfonyl)-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B11202127.png)
methanone](/img/structure/B11202134.png)
![N-cyclopentyl-1-[2-({[(3,5-dimethylphenyl)amino]carbonyl}amino)ethyl]-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B11202135.png)
![N-(3-fluorophenyl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B11202147.png)
![4-[5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B11202155.png)
![N-benzyl-5-{[4-(isobutyrylamino)phenoxy]methyl}isoxazole-3-carboxamide](/img/structure/B11202162.png)

![11-(3,4-Dimethoxyphenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one](/img/structure/B11202176.png)
![1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11202177.png)

